molecular formula C13H15N3O4S B6632076 3-[2-[(2-Methylpyrazol-3-yl)sulfonylamino]ethyl]benzoic acid

3-[2-[(2-Methylpyrazol-3-yl)sulfonylamino]ethyl]benzoic acid

Cat. No. B6632076
M. Wt: 309.34 g/mol
InChI Key: VHJFVZXSXQLSBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-[(2-Methylpyrazol-3-yl)sulfonylamino]ethyl]benzoic acid, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. The P2Y6 receptor is a G protein-coupled receptor that is activated by uridine diphosphate (UDP) and plays a crucial role in various physiological processes. MRS2578 has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

3-[2-[(2-Methylpyrazol-3-yl)sulfonylamino]ethyl]benzoic acid has been extensively studied for its potential use in treating various diseases. One of the most promising applications of this compound is in cancer treatment. Studies have shown that the P2Y6 receptor is overexpressed in various cancer cells, including breast, lung, and colon cancer cells. This compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of the P2Y6 receptor.
This compound has also been studied for its potential use in treating inflammation. The P2Y6 receptor is involved in the inflammatory response, and studies have shown that this compound can reduce inflammation by blocking the activation of the receptor.
In addition to cancer and inflammation, this compound has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. The P2Y6 receptor has been implicated in the pathogenesis of these disorders, and this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models.

Mechanism of Action

3-[2-[(2-Methylpyrazol-3-yl)sulfonylamino]ethyl]benzoic acid is a selective antagonist of the P2Y6 receptor, which is a G protein-coupled receptor that is activated by UDP. By blocking the activation of the receptor, this compound inhibits downstream signaling pathways, leading to a reduction in cell proliferation, inflammation, and neuroinflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and reduces tumor growth. Inflammatory cells, this compound reduces the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In animal models of neurological disorders, this compound improves cognitive function and reduces neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[2-[(2-Methylpyrazol-3-yl)sulfonylamino]ethyl]benzoic acid is its selectivity for the P2Y6 receptor. This allows for more precise targeting of the receptor and reduces the risk of off-target effects. However, one of the limitations of this compound is its relatively low potency, which can make it difficult to achieve therapeutic concentrations in vivo.

Future Directions

There are several future directions for the study of 3-[2-[(2-Methylpyrazol-3-yl)sulfonylamino]ethyl]benzoic acid. One area of research is the development of more potent analogs of this compound that can achieve higher therapeutic concentrations in vivo. Another area of research is the identification of new disease targets for this compound, such as autoimmune diseases and infectious diseases. Finally, the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, is an area of research that holds promise for improving cancer treatment outcomes.
Conclusion:
In conclusion, this compound is a selective antagonist of the P2Y6 receptor that has shown promise in treating various diseases, including cancer, inflammation, and neurological disorders. The synthesis of this compound is relatively straightforward, and its selectivity for the P2Y6 receptor makes it a valuable tool for studying the role of the receptor in various physiological processes. While this compound has some limitations, its potential applications in disease treatment and future research directions make it an exciting area of study.

Synthesis Methods

The synthesis of 3-[2-[(2-Methylpyrazol-3-yl)sulfonylamino]ethyl]benzoic acid involves several steps, starting with the reaction of 2-methyl-3-pyrazolylsulfonyl chloride with 3-aminobenzoic acid in the presence of a base to yield this compound. The reaction is carried out under mild conditions and yields a high purity product.

properties

IUPAC Name

3-[2-[(2-methylpyrazol-3-yl)sulfonylamino]ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-16-12(6-7-14-16)21(19,20)15-8-5-10-3-2-4-11(9-10)13(17)18/h2-4,6-7,9,15H,5,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJFVZXSXQLSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)S(=O)(=O)NCCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.